molecular formula C18H16FN3 B297151 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Katalognummer B297151
Molekulargewicht: 293.3 g/mol
InChI-Schlüssel: SWEWRMCCETWZEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and physiological effects:
5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its effectiveness may vary depending on the specific cancer cell line being studied, and its toxicity may limit its use in certain experiments.

Zukünftige Richtungen

1. Combination therapy: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Further research could explore the potential of combination therapy using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and other cancer treatments.
2. Development of new inhibitors: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a valuable tool for studying EGFR, but its toxicity and limitations may make it less suitable as a therapeutic agent. Further research could focus on developing new inhibitors of EGFR with improved efficacy and safety profiles.
3. Personalized medicine: EGFR mutations are common in certain types of cancer, and 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline may be more effective in these cases. Further research could explore the potential of using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a personalized medicine for patients with EGFR-mutated cancers.
4. Mechanism of resistance: Some cancer cells may develop resistance to 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline over time. Further research could explore the mechanisms of resistance and potential strategies for overcoming it.
5. Other potential therapeutic targets: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit other receptors in addition to EGFR, such as HER2 and HER4. Further research could explore the potential of 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a therapeutic agent for cancers that overexpress these receptors.

Synthesemethoden

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with various reagents. One common method involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal, followed by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,7-dimethylpyrazolo[1,5-c]quinazoline.

Wissenschaftliche Forschungsanwendungen

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Eigenschaften

Molekularformel

C18H16FN3

Molekulargewicht

293.3 g/mol

IUPAC-Name

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16FN3/c1-11-6-5-8-14-16-10-12(2)21-22(16)18(20-17(11)14)13-7-3-4-9-15(13)19/h3-10,18,21H,1-2H3

InChI-Schlüssel

SWEWRMCCETWZEZ-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

Kanonische SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.